Methyl 4-chloro-2-methylpyridine-3-carboxylate
Overview
Description
Methyl 4-chloro-2-methylpyridine-3-carboxylate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-chloro-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s structure allows it to interact with various receptors and enzymes, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine N-oxide: Similar in structure but contains an N-oxide group.
4-Chloro-N-methylpicolinamide: Contains an amide group instead of an ester.
3-Amino-2-chloro-4-methylpyridine: Contains an amino group instead of an ester.
Uniqueness
Methyl 4-chloro-2-methylpyridine-3-carboxylate is unique due to its ester functional group, which provides distinct reactivity compared to its analogs. This ester group allows for specific reactions such as esterification and transesterification, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
methyl 4-chloro-2-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJYAHNDINWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261491-28-4 | |
Record name | methyl 4-chloro-2-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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